N-Hydroxy-L-asparagine

Description

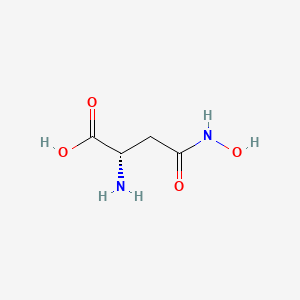

Definitional Context within Unnatural Amino Acid Chemistry

N-Hydroxy-L-asparagine is classified as an unnatural or non-proteinogenic amino acid. chemicalbook.comresearchgate.netnih.gov This means it is not one of the 22 standard amino acids naturally encoded by the genetic code of organisms for protein synthesis. dntb.gov.ua Unnatural amino acids are crucial as building blocks in medicinal chemistry and drug discovery, allowing for the modification of peptides to enhance their properties. uum.edu.my The defining feature of this compound is the presence of a hydroxyl group attached to the nitrogen atom of the side chain amide, a modification of the parent amino acid, L-asparagine. chemicalbook.com This structural alteration, specifically the introduction of a hydroxamic acid moiety, gives the molecule distinct chemical reactivity and biological activities. researchgate.net

Synonyms and Related Chemical Structures

The compound is known by several synonyms, which reflect its chemical structure from different perspectives.

This synonym, often abbreviated as Asn(OH), precisely indicates the location of the hydroxyl group. researchgate.netnih.gov In the standard nomenclature for asparagine, the side chain nitrogen is designated as Nγ (N-gamma). Thus, Nγ-Hydroxyasparagine explicitly communicates the hydroxylation at this position. This name is frequently used in the context of peptide synthesis and enzyme substrate studies. researchgate.netnih.gov

This name views the molecule as a derivative of L-aspartic acid. chemicalbook.com A hydroxamate is a functional group with the structure R-C(=O)N(OH)R'. In this case, the side chain of asparagine, which is an amide, is converted to a hydroxamic acid. The "beta" designation refers to the position of the carboxyl group to which the hydroxamate is attached in the parent aspartic acid structure. It is also referred to as beta-L-aspartylhydroxamic acid. chemicalbook.cominvivochem.com

Nγ-Hydroxyasparagine

Historical Context of Discovery and Early Biochemical Characterization

While the parent amino acid L-asparagine was the first to be isolated in 1806, the history of this compound is rooted in chemical synthesis rather than natural discovery. wikipedia.org The broader class of N-hydroxyamino acids gained attention for their presence in various natural products with biological activities, such as antibiotics. google.com

A significant contribution to the synthesis of related compounds came in 1985 when T. Kolasa described a method for preparing N-acyl derivatives of N-hydroxyaspartic acid. cdnsciencepub.com This work utilized N-benzyloxyaspartic acid esters as starting materials, providing a pathway to synthesize these modified amino acids. cdnsciencepub.com The synthesis involved protecting the hydroxylamine (B1172632) moiety with a benzyl (B1604629) group to achieve the desired product. google.com Early research into the synthesis of N-hydroxy-alpha-amino acid amides involved reacting an alpha-amino acid amide with an aromatic aldehyde to form a Schiff base, followed by oxidation to an oxaziridine, which could then be converted to the N-hydroxy-alpha-amino acid amide. google.com

More recent biochemical characterization has focused on the utility of this compound in peptide science. It has been identified as an effective unnatural substrate for peptidyl asparaginyl ligases (PALs), enzymes that are powerful tools for the macrocyclization of peptides. researchgate.netnih.gov This has enabled the synthesis of cyclic peptides containing a hydroxamic acid group, which are of interest as potential enzyme inhibitors. researchgate.netnih.gov For instance, Nγ-Hydroxyasparagine has been incorporated into peptides to create potent inhibitors of matrix metalloproteinase 2 (MMP2). researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-(hydroxyamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O4/c5-2(4(8)9)1-3(7)6-10/h2,10H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBYVTTSIVDYQSO-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955-68-6, 8029-76-3 | |

| Record name | L-Asparagine, N-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001955686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylated lecithin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032332 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for N Hydroxy L Asparagine and Its Derivatives

Chemical Synthesis Approaches

Chemical synthesis provides versatile pathways to N-Hydroxy-L-asparagine and its derivatives, allowing for precise control over stereochemistry and the introduction of protecting groups necessary for subsequent reactions.

Solution-Phase Synthetic Routes

Solution-phase synthesis offers a scalable method for producing this compound building blocks. An improved, gram-scale synthesis has been developed starting from D-aspartic acid. researchgate.net This route involves a regioselective Fischer esterification of the γ-carboxylic acid, followed by ammonolysis of the resulting methyl ester to form the required carboxamide group of the asparagine side chain. researchgate.net This method is advantageous as it builds upon readily available precursors and shortens previous synthetic routes by eliminating several protection and deprotection steps. researchgate.net

A general and expedient method for the chemoselective O-acylation of hydroxyamino acids can also be applied. beilstein-journals.org This technique involves the direct acylation of unprotected hydroxyamino acids using acyl halides or anhydrides under acidic conditions, allowing for the isolation of O-acyl side-chain derivatives on a large scale without the need for chromatographic purification. beilstein-journals.org

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Incorporating N-Hydroxyl-α-Amino Acids

Solid-Phase Peptide Synthesis (SPPS) is the standard method for assembling peptides from amino acid precursors. wikipedia.org The incorporation of non-canonical amino acids like this compound requires specifically protected building blocks compatible with standard SPPS protocols, such as the widely used Fmoc/tBu strategy. mdpi.comiris-biotech.de In this orthogonal scheme, the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group protects the N-terminus, while acid-labile groups like tert-butyl (tBu) protect the side chains. wikipedia.orgiris-biotech.de

For L-hydroxy-asparagine (L-HO-Asn), building blocks have been developed with the side-chain amide protected by a trityl (Trt) group and the hydroxyl group protected by a tert-butyldimethylsilyl (TBDMS) group, rendering them fully compatible with Fmoc-SPPS. mdpi.com This approach was crucial in the total synthesis of the lipodepsipeptide antibiotic A54145, which contains L-hydroxy-asparagine. mdpi.comrsc.org The use of SPPS facilitates the assembly of complex peptide chains by anchoring the C-terminal amino acid to an insoluble resin support, allowing for the simple removal of excess reagents and byproducts by filtration after each coupling and deprotection cycle. wikipedia.org Researchers have also developed versatile methods to prepare N-hydroxy peptides directly on a solid support, which can influence the secondary structure of the peptide. rsc.org

Enantioselective Synthetic Techniques for Hydroxyamino Acid Building Blocks

The biological activity of molecules containing this compound is highly dependent on their stereochemistry, necessitating enantioselective synthetic methods. Such techniques often rely on using precursors from the chiral pool—readily available, inexpensive, and enantiomerically pure natural products.

Efficient syntheses of the required building blocks have been achieved starting from chiral precursors like (+)-diethyl L-tartrate or, more recently, D-aspartic acid. researchgate.net The synthesis beginning with (+)-diethyl L-tartrate involves its conversion to a bromo alcohol, which serves as a key intermediate. researchgate.net The use of such chiral templates ensures the desired stereochemistry in the final product. mdpi.com Numerous enantioselective synthetic techniques have been developed to produce building blocks of L-HO-Asn with various protecting groups suitable for further synthetic manipulations. mdpi.com

Preparation of this compound-Containing Peptides and Cyclic Peptide Structures

This compound is a component of several complex natural products and has been incorporated into novel peptide structures with significant biological activity. Its synthesis is a key step in the total synthesis of antibiotics like A54145. rsc.org

Furthermore, the derivative Nγ‐hydroxyasparagine has been identified as an effective unnatural substrate for Peptidyl Asn Ligases (PALs), enzymes that are powerful tools for peptide macrocyclization. researchgate.net This substrate engineering strategy has enabled the efficient synthesis of cyclic peptides that are otherwise difficult to produce. This method was used to create novel matrix metalloproteinase 2 (MMP2) inhibitors, where the hydroxamic acid moiety of the Nγ‐hydroxyasparagine residue acts as a key pharmacophore. researchgate.net This approach has also been successfully applied to the synthesis of other bioactive cyclic peptides, including MCoTI-II, kB2, and SFTI. researchgate.net In these cases, the Nγ‐hydroxyasparagine residue can be readily oxidized to an aspartic acid residue after cyclization. researchgate.net

| Research Finding | Key Compound(s) | Methodology | Application/Significance | Source(s) |

| Improved Solution-Phase Synthesis | Fmoc-(2R,3R)-3-hydroxyasparagine-OH | Started from D-aspartic acid, used regioselective Fischer esterification and ammonolysis. | Enabled gram-scale synthesis for structure-activity relationship studies of the antibiotic clovibactin. | researchgate.net |

| SPPS Building Block | L-HO-Asn with Trt and TBDMS protecting groups | Developed fully protected L-HO-Asn compatible with Fmoc-SPPS. | Allowed for the total synthesis of the antibiotic A54145. | mdpi.com |

| PAL-mediated Cyclization | Nγ‐hydroxyasparagine | Used Nγ‐hydroxyasparagine as an unnatural P1 substrate for Peptidyl Asn Ligases (PALs). | Synthesized bioactive cyclic peptides, including MMP2 inhibitors and MCoTI-II, by overcoming unfavorable kinetics. | researchgate.net |

| Total Synthesis of Antibiotic | A54145 (contains L-hydroxy-asparagine) | Utilized Fmoc-SPPS to assemble the complex peptide structure. | Achieved the total synthesis of a complex natural product and revised its proposed structure. | rsc.org |

Biocatalytic and Enzymatic Synthesis Routes

Biocatalytic methods offer an alternative to chemical synthesis, often providing high regio- and stereoselectivity under mild reaction conditions. Enzymes are being explored for the production of hydroxylated amino acids, including precursors related to this compound.

Asparagine Hydroxylase (AsnO)-Mediated Production of L-threo-3-hydroxyaspartic acid from L-Asparagine

A novel enzymatic process has been developed for the synthesis of L-threo-3-hydroxyaspartic acid (L-THA) that begins with the hydroxylation of L-asparagine. asm.orgnih.gov The enzyme asparagine hydroxylase (AsnO), an Fe(II)/α-ketoglutarate-dependent hydroxylase from Streptomyces coelicolor, catalyzes the hydroxylation of L-asparagine to form 3-hydroxyasparagine. asm.orggoogle.com This intermediate is then hydrolyzed by an asparaginase (B612624) to yield the final product, L-THA. asm.orgnih.gov

While engineered mutants of AsnO can directly hydroxylate L-aspartic acid, the yields are very low. asm.orgnih.gov Therefore, the more efficient wild-type AsnO is used in a two-step, one-pot bioconversion process. asm.orgscience.gov To optimize production, researchers have used genetically engineered Escherichia coli strains. By using an asparaginase I-deficient E. coli mutant, the yield of L-THA was significantly increased. nih.gov Further enhancement was achieved by replacing the standard lac promoter with the stronger T7 promoter to boost the expression of the AsnO gene, which increased the L-THA yield to 92%. asm.orgnih.gov A whole-cell reaction in a jar fermenter using this optimized system successfully produced L-THA from L-asparagine with a maximum yield of 96%. asm.orgnih.gov

Coupled Enzyme Systems for Enhanced Biosynthesis Efficiency

One of the primary challenges in the enzymatic synthesis of L-asparagine, the direct precursor to this compound, is the requisite high-energy cofactor adenosine (B11128) triphosphate (ATP). frontiersin.orgfrontiersin.org The enzyme asparagine synthetase (AS), which catalyzes the formation of L-asparagine from L-aspartic acid, is ATP-dependent. nih.govwikipedia.org The high cost of supplying ATP stoichiometrically makes the industrial-scale biocatalysis economically unviable. frontiersin.orgcolab.ws

To overcome this limitation, researchers have developed coupled enzyme systems that incorporate an in situ ATP regeneration cycle. frontiersin.orgcolab.ws A notable example involves pairing an asparagine synthetase (such as LsaAS-A) with a polyphosphate kinase (like PPK2-III from Deinococcus ficus). frontiersin.orgfrontiersin.org In this system, the polyphosphate kinase utilizes an inexpensive phosphate (B84403) donor, polyphosphate, to continuously regenerate ATP from the adenosine diphosphate (B83284) (ADP) produced during the asparagine synthesis reaction. frontiersin.org This coupling dramatically reduces the need for external ATP addition. researchgate.net For instance, in one such system, the amount of ATP initially required was reduced to just 5.66% of the theoretical demand, leading to a five-fold increase in L-asparagine yield. researchgate.netresearchgate.net Further optimization using whole-cell catalysis in a fed-batch process, which helps to mitigate substrate inhibition, has achieved L-asparagine concentrations of up to 218.26 mmol L⁻¹ with a yield of 64.19%. frontiersin.org

Another strategy involves coupling the hydroxylation step with subsequent enzymatic modifications to produce valuable derivatives. A one-pot, two-step biotransformation has been demonstrated for the synthesis of L-threo-β-hydroxyaspartic acid (L-THA), a derivative of hydroxylated asparagine. mdpi.com This process utilizes a recombinant asparagine hydroxylase (AsnO) to first hydroxylate L-asparagine, followed by hydrolysis of the resulting this compound by a 3-hydroxy-asparagine amide hydrolase (SCO2693). mdpi.com This seamless coupling of hydroxylation and hydrolysis in a single reactor streamlines the production of complex amino acid derivatives. mdpi.com

Substrate Engineering Strategies for Directed N-Hydroxylation

Substrate engineering encompasses a range of strategies aimed at modifying the substrate, the enzyme, or the cellular environment to control the outcome of an enzymatic reaction. For the production of this compound, these techniques are crucial for achieving high regioselectivity and for directing metabolic flux toward the desired product. The primary enzyme of interest is the non-heme Fe(II)/α-ketoglutarate-dependent oxygenase, asparagine hydroxylase (AsnO), which directly hydroxylates L-asparagine. mdpi.comnih.gov

One powerful approach is the rational design of the enzyme's active site to alter its substrate specificity. The crystal structure of AsnO provides a template for engineering novel enzymes. nih.govacs.org By identifying key residues in the substrate-binding pocket, site-directed mutagenesis can be employed to change the enzyme's preference. For example, researchers successfully switched the substrate specificity of AsnO from its native substrate, L-asparagine, to L-aspartic acid. researchgate.net This was achieved through a simple "side chain swap" mutation (D241N) in the binding pocket, enabling the direct synthesis of L-threo-β-hydroxyaspartic acid, although initial yields were low. researchgate.netresearchgate.net This demonstrates that targeted mutations based on structural insights can effectively redirect the catalytic activity of a hydroxylase. researchgate.net

A complementary strategy involves engineering the metabolic pathways of the host organism to increase the availability of the substrate for the desired reaction. In the context of producing hydroxylated asparagine derivatives in a host like Escherichia coli, a significant portion of the L-asparagine substrate can be lost to degradation by native asparaginase enzymes. mdpi.com To prevent this, researchers have created asparaginase-deficient E. coli mutants. mdpi.com By knocking out the genes for these competing enzymes, the metabolic flux is redirected, channeling more L-asparagine toward the engineered hydroxylation pathway. mdpi.com When a whole-cell system using an asparaginase-deficient mutant expressing the AsnO gene was employed, the production of L-THA was significantly increased, ultimately reaching a yield of 92-96% in a fermenter. mdpi.com This highlights the importance of considering the entire cellular context to maximize the efficiency of a specific biosynthetic step. mdpi.com

Structural Characterization and Elucidation of N Hydroxy L Asparagine and Its Conjugates

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for the detailed structural analysis of N-Hydroxy-L-asparagine, providing insights into its molecular framework, functional groups, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of molecules in solution. For this compound and its derivatives, NMR is crucial for assigning proton (¹H) and carbon (¹³C) signals, which in turn reveals the connectivity of atoms within the molecule.

Advanced NMR experiments, such as the Transferred Nuclear Overhauser Effect (trNOE), are used to study the conformation of ligands like this compound when bound to larger biomolecules, such as enzymes. nih.gov These experiments provide information about the distances between protons within the bound ligand, allowing for the determination of its bioactive conformation. nih.gov Solid-state NMR (ssNMR) is particularly useful for analyzing the structure of ligands bound to receptors, providing high-resolution structural information on immobilized and aggregated biomolecules. researchgate.net By using isotopically labeled ligands, ssNMR can provide distance and torsional angle constraints, which are critical for defining the precise conformation of the molecule in its binding site. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Asparagine Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| α-CH | 3.8 - 4.2 | 50 - 55 |

| β-CH₂ | 2.7 - 3.0 | 35 - 40 |

| Amide NH₂ | 7.0 - 8.5 | - |

| Carboxyl COOH | 10.0 - 12.0 | 170 - 175 |

| Side Chain CONH₂ | 6.8 - 7.8 | 172 - 178 |

| Note: Chemical shifts are approximate and can vary based on solvent, pH, and temperature. Data is based on typical values for asparagine and related amino acids. |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis, including Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight of this compound and its conjugates with high accuracy. Electrospray Ionization (ESI), a soft ionization method, is particularly well-suited for analyzing thermally fragile biological molecules, as it allows for the production of gas-phase ions without causing them to fragment. nih.gov This is crucial for obtaining the precise molecular weight of the intact molecule. nih.gov

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. nih.govwiley-vch.de This fragmentation pattern serves as a molecular fingerprint, allowing for the confirmation of the structure and the identification of specific substructures within the molecule. ncsu.edu In the analysis of amino acids and peptides, characteristic fragment ions (such as b- and y-type ions) are generated, which correspond to cleavages along the peptide backbone. ncsu.edu This information is invaluable for sequencing peptides containing this compound. ncsu.edu

Table 2: Common Fragment Ions Observed in ESI-MS/MS of Peptides

| Ion Type | Description |

| b-ions | N-terminal fragments resulting from cleavage of the amide bond. |

| y-ions | C-terminal fragments resulting from cleavage of the amide bond. |

| a-ions | Formed by the loss of a CO group from b-ions. |

| Neutral Losses | Common losses include water (H₂O) and ammonia (B1221849) (NH₃). ncsu.edu |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an essential technique for separating, identifying, and quantifying the components of a mixture. jafs.com.pl For this compound, HPLC is routinely used to assess the purity of a sample by separating it from any starting materials, byproducts, or degradation products. nih.gov Reversed-phase HPLC, often using a C18 column, is a common method for the analysis of amino acids and peptides. hplc.eu

HPLC is also instrumental in monitoring the progress of chemical reactions involving this compound. longdom.org By taking aliquots of the reaction mixture at different time points and analyzing them by HPLC, the consumption of reactants and the formation of products can be tracked, allowing for the optimization of reaction conditions. longdom.org The use of a suitable detector, such as a UV detector, allows for the quantification of the separated compounds. jafs.com.plhplc.eu

Advanced Structural Determination Methods

For an unambiguous determination of the three-dimensional structure of this compound-containing molecules at atomic resolution, more advanced techniques are required.

X-ray Crystallography of this compound-Containing Peptides and Protein Complexes

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govresearchgate.net This technique has been successfully applied to study peptides and protein complexes that include this compound or its analogs. nih.govmdpi.comnih.govfrontiersin.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, a detailed electron density map can be generated, from which the positions of individual atoms can be determined with high precision. mdpi.comnih.gov

These crystal structures provide invaluable information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule. researchgate.net In the context of protein complexes, X-ray crystallography can elucidate the specific interactions between this compound and the amino acid residues in the active site of an enzyme, including hydrogen bonds and electrostatic interactions. nih.govmdpi.comfrontiersin.org This detailed structural information is crucial for understanding the molecule's biological function and for the rational design of inhibitors or other therapeutic agents. nih.gov

Conformational Analysis and Stereochemical Considerations of this compound Residues

The introduction of a hydroxyl group onto the side-chain amide nitrogen of asparagine creates this compound, a non-proteinogenic amino acid with distinct stereochemical and conformational properties. These characteristics significantly influence the local and global structure of peptides into which it is incorporated. The analysis of its conformation involves examining the stereochemistry of its chiral centers, the geometry of the peptide bond, and the preferred backbone and side-chain dihedral angles.

Stereochemical Configuration

Like all natural alpha-amino acids (except glycine), this compound is chiral, with the alpha-carbon (Cα) possessing an L-configuration (S-configuration under Cahn-Ingold-Prelog rules). libretexts.org The addition of a hydroxyl group to the side-chain amide nitrogen does not alter the chirality at Cα. However, the specific isomer, (3S)-3-hydroxy-L-asparagine, also has a defined stereocenter at the beta-carbon (Cβ). nih.gov The full IUPAC name for this isomer is (2S,3S)-2-amino-3-carbamoyl-3-hydroxypropanoic acid. drugbank.com This defined stereochemistry is crucial for its specific interactions within biological systems and its role in the structure of natural products. vulcanchem.com

| Feature | Description | IUPAC Name |

|---|---|---|

| Alpha-Carbon (Cα) Configuration | L-configuration (S) | (2S,3S)-2-amino-3-carbamoyl-3-hydroxypropanoic acid drugbank.com |

| Beta-Carbon (Cβ) Configuration | S-configuration |

Amide Bond and Backbone Conformation

The substitution of a hydrogen atom with a hydroxyl group on the backbone amide nitrogen can significantly alter the conformational preferences of the peptide backbone. In peptides, the amide bond can exist in either a trans or cis conformation. Studies on related N-heteroatom-substituted peptides, such as those containing N-hydroxyalanine, have shown that the N-hydroxy modification strongly favors the trans amide conformation. rsc.org For instance, N-hydroxyalanine peptide 7 was observed to exclusively adopt a trans amide conformation in solution, in contrast to N-methylated peptides which show a mixture of cis and trans rotamers. rsc.org This preference is attributed to steric and electronic factors introduced by the N-hydroxy group.

The incorporation of N-hydroxylated residues has been shown to be compatible with, and even stabilize, specific secondary structures, particularly β-sheets. rsc.orgnih.gov In these structures, the backbone dihedral angles (Φ and Ψ) adopt values characteristic of an extended conformation. Spectroscopic and crystallographic studies of peptide-peptoid hybrids containing N-(hydroxy)glycine (Hyg) revealed that these residues participate in the formation of parallel β-sheets. nih.gov The dihedral angles for the Hyg residues in these structures were found to be consistent with a β-sheet arrangement. nih.gov A notable feature observed in these N-hydroxylated structures is the pyramidalization of the nitrogen atom, which deviates from the planar geometry of a typical peptide bond. nih.gov

In a study of a cyclic peptide containing Nγ-hydroxyasparagine (Asn(OH)), NMR analysis showed that the Asn(OH) residues were constrained within a β-sheet structure. researchgate.net Similarly, X-ray crystallography of an analog of the antibiotic clovibactin, which contains (2R,3R)-3-hydroxyasparagine, showed that the macrolactone ring adopts a well-defined crown-like conformation where backbone NH groups participate in extensive hydrogen bonding. nih.gov

| Residue | Φ Angle (°) | Ψ Angle (°) | Secondary Structure | Reference |

|---|---|---|---|---|

| N-(hydroxy)glycine (Hyg) | -125.7 | 144.3 | Parallel β-sheet | nih.gov |

| N-(hydroxy)glycine (Hyg) | -101.4 | 137.9 | Parallel β-sheet | nih.gov |

Data derived from crystallographic analysis of a peptide-peptoid hybrid containing N-(hydroxy)glycine residues. nih.gov

Side-Chain Interactions and Influence on Folding

The side chain of a standard asparagine residue can form hydrogen bonds with the peptide backbone, often "capping" the interactions at the ends of alpha-helices and participating in turn motifs like asx turns. wikipedia.org The introduction of the N-hydroxy group adds another hydrogen bond donor/acceptor, creating the potential for novel intramolecular and intermolecular interactions. This N-hydroxy group can engage in hydrogen bonding that further constrains the side-chain and backbone conformation. rsc.org Studies on N-amino peptides, which are structurally related, show their ability to form an intra-residue C6 hydrogen bond, which is analogous to the C5 hydrogen bond seen in extended peptide conformations. rsc.org

Biochemical Roles and Enzymatic Interactions of N Hydroxy L Asparagine

Interactions with Peptidyl Asparaginyl Ligases (PALs)

Peptidyl asparaginyl ligases (PALs) are enzymes that catalyze the formation of a peptide bond between an asparagine (Asn) or aspartate (Asp) residue at the C-terminus of a peptide and an N-terminal residue of another peptide, leading to peptide macrocyclization. researchgate.netnih.gov These enzymes are powerful tools in biotechnology for creating cyclic peptides, which often exhibit enhanced stability and biological activity compared to their linear counterparts. researchgate.netuni-kiel.de

N-Hydroxy-L-Asparagine as an Unnatural P1 Substrate of PALs

The ability of PALs to accept Asn(OH) as a substrate is attributed to the electronic properties of the N-hydroxyamide group. researchgate.net This group can act as a hydrogen bond donor, a key interaction for binding within the S1 pocket of the enzyme. researchgate.netresearchgate.net This property allows for efficient ligation reactions, even under conditions where the natural substrate, Asp, would be less favorable due to its low pKa. researchgate.netresearchgate.net The successful use of Asn(OH) as a P1 substrate has been demonstrated with PALs such as butelase-1 and VyPAL2. researchgate.netresearchgate.net

Mechanistic Studies of PAL-Catalyzed Peptide Macrocyclization Facilitated by this compound

The use of this compound has facilitated mechanistic studies of PAL-catalyzed peptide macrocyclization. The process involves the formation of an acyl-enzyme intermediate, which is then attacked by a nucleophile, typically the N-terminal amine of the same peptide, to form a cyclic product. nih.gov The efficiency of this reaction is highly dependent on the nature of the P1 substrate.

Research has shown that peptides with a C-terminal Asn(OH) can be efficiently cyclized by PALs. researchgate.net This approach has been instrumental in synthesizing cyclic peptides that are otherwise difficult to obtain. researchgate.netnih.gov For instance, the unfavorable kinetics of PAL-catalyzed cyclization with P1-Asp substrates can be overcome by using Asn(OH) as a surrogate, which can later be oxidized to Asp if desired. researchgate.netnih.gov This strategy of "substrate engineering" expands the utility of PALs in synthesizing a broader range of bioactive cyclic peptides. researchgate.net

Enzyme Inhibition Mechanisms and Selectivity

This compound and its derivatives have been investigated as inhibitors of various enzymes, demonstrating distinct mechanisms and selectivity.

Inhibition of Serine Racemase by L-Aspartic Acid Beta-Hydroxamate

L-aspartic acid beta-hydroxamate, a derivative of this compound, has been identified as a competitive and selective inhibitor of serine racemase. nih.gov Serine racemase is a pyridoxal-5'-phosphate (PLP)-dependent enzyme responsible for synthesizing D-serine, a crucial co-agonist of NMDA receptors in the central nervous system. nih.govresearchgate.net

The inhibitory action of L-aspartic acid beta-hydroxamate stems from its ability to interact with the active site of serine racemase. nih.gov Unlike some other hydroxamic acids that can irreversibly react with the PLP cofactor, L-aspartic acid beta-hydroxamate acts as a competitive inhibitor, suggesting it binds reversibly to the enzyme's active site. nih.gov This selectivity makes it a valuable tool for studying the physiological roles of serine racemase and a potential scaffold for developing therapeutic agents targeting neurological disorders associated with aberrant D-serine levels. nih.govrearus.ru

Design of this compound-Derived Peptides as Matrix Metalloproteinase (MMP2) Inhibitors

This compound has been incorporated into peptide scaffolds to design potent and selective inhibitors of matrix metalloproteinase 2 (MMP2). researchgate.netnih.gov MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, and their dysregulation is implicated in various diseases, including cancer. nih.govrsc.org

The hydroxamic acid moiety of this compound serves as a key pharmacophore, chelating the active site zinc ion of MMP2. researchgate.netresearchgate.net By incorporating Asn(OH) into a cyclic peptide scaffold, researchers have developed highly potent MMP2 inhibitors. researchgate.netnih.gov For example, a cyclic peptide based on the rhesus theta defensin-1 (B1577183) scaffold and containing Asn(OH) exhibited a Ki value of 2.8 ± 0.5 nM for MMP2. researchgate.netnih.gov This approach highlights the utility of combining the zinc-chelating properties of the hydroxamic acid with the conformational constraints of a cyclic peptide to achieve high affinity and selectivity.

Post-Translational Modification via Asparagine Hydroxylation

Asparagine hydroxylation is a post-translational modification (PTM) where a hydroxyl group is added to an asparagine residue within a protein. bohrium.combiorxiv.orgresearchgate.net This modification is catalyzed by asparagine hydroxylases and can influence protein structure and function. wikipedia.org

Recent evidence suggests that asparagine hydroxylation is a reversible and dynamic PTM, similar to other well-known modifications like phosphorylation and methylation. bohrium.combiorxiv.orgresearchgate.netnih.govnih.gov This reversibility implies the existence of dehydroxylating enzymes, although they have not yet been fully identified. bohrium.com The dynamic nature of asparagine hydroxylation suggests its involvement in cellular signaling networks, allowing for rapid responses to environmental changes such as hypoxia. bohrium.comnih.gov For example, the hydroxylation of asparagine in the HIF1α transcription factor inhibits its gene activation, a process that can be reversed under hypoxic conditions. wikipedia.org

Biological Occurrence and Enzymatic Mediation of Asparagine Hydroxylation

This compound is a hydroxylated derivative of the amino acid asparagine. This modification, known as asparagine hydroxylation, is a post-translational modification (PTM) where a hydroxyl group (-OH) is added to the asparagine residue. nih.govresearchgate.netbiorxiv.orgbohrium.comresearchgate.netcreative-proteomics.comcreative-proteomics.com This process is catalyzed by specific enzymes and plays a role in various cellular functions. nih.govresearchgate.netbiorxiv.orgbohrium.comresearchgate.netcreative-proteomics.comcreative-proteomics.com

The primary enzyme responsible for asparagine hydroxylation is Factor-Inhibiting Hypoxia-Inducible Factor (FIH). nih.govresearchgate.netbiorxiv.orgbohrium.com FIH is a 2-oxoglutarate-dependent dioxygenase that hydroxylates the asparagine residue within the C-terminal transactivation domain of the Hypoxia-Inducible Factor 1-alpha (HIF-1α). nih.gov This hydroxylation event is a key regulatory step in the cellular response to oxygen availability. nih.govcreative-proteomics.com

Beyond its well-established role in regulating HIF, asparagine hydroxylation has been identified on other protein substrates, suggesting a broader role in cellular signaling. nih.gov For instance, the deubiquitinase OTUB1 has been shown to be hydroxylated on asparagine 22 by FIH, which in turn alters its interaction with other proteins involved in metabolic pathways. nih.gov

The enzymatic process of hydroxylation is not limited to asparagine. Other amino acids like proline and lysine (B10760008) also undergo hydroxylation, which is crucial for processes such as collagen formation and stability. creative-proteomics.comcreative-proteomics.com These hydroxylation reactions are typically catalyzed by specific hydroxylase enzymes that exhibit substrate specificity. creative-proteomics.com

Reversibility of Asparagine Hydroxylation on Intact Proteins

Historically, protein hydroxylation was considered an irreversible post-translational modification, with the removal of the modification requiring the degradation and re-synthesis of the entire protein. nih.govresearchgate.netbiorxiv.orgbohrium.comresearchgate.net However, recent research has provided compelling evidence that asparagine hydroxylation, specifically that mediated by FIH, is a reversible process on intact proteins. nih.govresearchgate.netbiorxiv.orgbohrium.com

This discovery positions asparagine hydroxylation as a dynamic and flexible regulatory mechanism, similar to other well-known reversible PTMs like phosphorylation, methylation, and ubiquitylation. nih.govresearchgate.netbiorxiv.orgbohrium.comresearchgate.net The ability to reverse this modification allows for more rapid and nuanced cellular responses to environmental changes, such as fluctuations in oxygen levels. bohrium.com While the enzyme or enzymes responsible for the dehydroxylation of asparagine have not yet been identified, their existence is strongly suggested by experimental data. bohrium.com The identification of these "dehydroxylases" could open new avenues for therapeutic intervention in diseases where hydroxylation pathways are dysregulated, such as cancer. bohrium.com

Implications of N-Hydroxylation for Protein Interactions and Functional Regulation

The addition of a hydroxyl group to asparagine can significantly impact a protein's structure, stability, and its interactions with other molecules, thereby regulating its function. nih.govresearchgate.netbiorxiv.orgbohrium.comresearchgate.netcreative-proteomics.comcreative-proteomics.comnih.govplos.orgpnas.org

A primary example of this is the hydroxylation of HIF-1α by FIH. Under normal oxygen conditions (normoxia), the hydroxylated asparagine residue in HIF-1α prevents its interaction with the transcriptional coactivators p300 and CBP. This inhibition blocks the transactivation of HIF-1 target genes, which are involved in processes like angiogenesis and glycolysis. In low oxygen conditions (hypoxia), FIH activity is reduced, leading to unhydroxylated HIF-1α that can then bind to its coactivators and initiate gene transcription.

Furthermore, the hydroxylation of OTUB1 on asparagine 22 has been shown to alter its binding partners, thereby influencing cellular metabolism. nih.gov This suggests a direct link between FIH-mediated asparagine hydroxylation and the reprogramming of metabolic pathways, a process that is often dysregulated in diseases like cancer. nih.gov

The principle that hydroxylation affects protein-protein interactions is not unique to asparagine. Proline hydroxylation, for instance, can also regulate protein stability and interactions. plos.org For example, the hydroxylation of certain proteins can either promote or inhibit their interaction with the von Hippel-Lindau (VHL) tumor suppressor protein, which is a component of an E3 ubiquitin ligase complex that targets proteins for degradation. nih.govplos.org

Table 1: Examples of Proteins Undergoing Asparagine Hydroxylation and the Functional Consequences

| Protein | Hydroxylating Enzyme | Functional Consequence of Hydroxylation |

| HIF-1α | FIH | Inhibits interaction with transcriptional coactivators (p300/CBP), leading to repression of target gene transcription. nih.gov |

| OTUB1 | FIH | Alters binding to proteins involved in metabolic pathways, influencing cellular metabolism. nih.gov |

Metabolic Interplay and Transformation Pathways

Enzymatic and Chemical Oxidation of this compound to Aspartic Acid

This compound can be converted to L-aspartic acid through both enzymatic and chemical processes. Enzymatically, the hydrolysis of L-asparagine to L-aspartic acid and ammonia (B1221849) is a well-characterized reaction catalyzed by the enzyme L-asparaginase. researchgate.netnih.govbibliotekanauki.pl This enzyme is crucial in various metabolic pathways and is also utilized as a therapeutic agent. nih.gov While the direct enzymatic oxidation of this compound to aspartic acid is less documented, the metabolic pathways of asparagine provide a framework for its potential conversion.

Chemically, this compound can be transformed into other molecules. For instance, treatment of asparagine with nitrous acid results in the removal of the amine group and its conversion to malic acid, which helped to elucidate its fundamental structure. wikipedia.org

Relationship to Endogenous L-Asparagine and L-Aspartic Acid Metabolic Pathways (e.g., anaplerosis, nitrogen cycling)

This compound is intrinsically linked to the central metabolic pathways of L-asparagine and L-aspartic acid. These amino acids are key players in nitrogen metabolism, serving as major carriers of nitrogen for transport and storage within organisms. oup.comoup.com

The biosynthesis of L-asparagine starts from oxaloacetate, a key intermediate in the citric acid cycle (TCA cycle). wikipedia.org Oxaloacetate is converted to L-aspartate, which is then amidated to form L-asparagine by the enzyme asparagine synthetase. wikipedia.orgnih.gov Conversely, the breakdown of L-asparagine by asparaginase (B612624) yields L-aspartate and ammonia. wikipedia.orgresearchgate.net L-aspartate can then be transaminated to form oxaloacetate, which replenishes the TCA cycle in a process known as anaplerosis. wikipedia.orgtaylorandfrancis.comlibretexts.org This connection highlights the role of the asparagine-aspartate axis in linking amino acid metabolism with central carbon metabolism.

These pathways are also central to nitrogen cycling. researchgate.net The assimilation of inorganic nitrogen often proceeds through the synthesis of glutamine and glutamate, which then donate nitrogen for the synthesis of other amino acids, including asparagine and aspartate. oup.com The subsequent metabolism of these amino acids releases nitrogen for the synthesis of other nitrogen-containing compounds. researchgate.net

Table 2: Key Enzymes in L-Asparagine and L-Aspartic Acid Metabolism

| Enzyme | Reaction Catalyzed | Metabolic Pathway |

| Asparagine Synthetase | Aspartate + Glutamine + ATP → Asparagine + Glutamate + AMP + PPi | Asparagine Biosynthesis wikipedia.orgnih.gov |

| L-Asparaginase | Asparagine + H₂O → Aspartate + NH₃ | Asparagine Catabolism nih.govwikipedia.org |

| Aspartate Aminotransferase | Aspartate + α-ketoglutarate ⇌ Oxaloacetate + Glutamate | Amino Acid Metabolism, Anaplerosis oup.com |

Metal Chelation Properties of the Hydroxamate Group and its Significance in Enzyme Active Site Interactions

The hydroxamate group (-CONHOH), which is structurally related to the N-hydroxyamide group in this compound, is well-known for its strong metal-chelating properties. raineslab.comresearchgate.net Hydroxamates are particularly effective at binding metal ions, especially iron (Fe³⁺) and zinc (Zn²⁺), which are common cofactors in the active sites of many enzymes. researchgate.net

This metal-chelating ability is a key feature in the design of many enzyme inhibitors. raineslab.comresearchgate.net By binding to the metal ion in the active site, hydroxamate-containing molecules can block the enzyme's catalytic activity. nih.govmdpi.com This principle has been widely applied in the development of inhibitors for various metalloenzymes, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). researchgate.net

The interaction of hydroxamate groups with active site metals is typically through coordination bonds. nih.govmdpi.com For example, in some metalloenzyme inhibitors, the hydroxamic acid can coordinate in a bidentate manner to the metal ion. nih.gov The ability of the hydroxamate group in this compound to chelate metals could therefore play a significant role in its interactions with metalloenzymes, potentially modulating their activity.

Computational and Theoretical Studies on N Hydroxy L Asparagine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in understanding the electronic structure and related properties of amino acids and their derivatives. uio.nodiva-portal.org

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. uio.no For N-Hydroxy-L-asparagine and related molecules, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine optimized molecular geometries. researchgate.netsciensage.info This process finds the lowest energy conformation of the molecule, providing theoretical data on bond lengths, bond angles, and dihedral angles.

Theoretical vibrational frequencies can also be calculated using DFT. These calculated frequencies, while often harmonic and for the gas phase, can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. iucr.orgresearchgate.net For instance, in studies of asparagine and its derivatives, DFT has been used to assign frequencies for N-H, C=O, and other functional group vibrations. researchgate.netmdpi.com Discrepancies between calculated and experimental values can arise due to factors like intermolecular interactions in the solid state and the anharmonic nature of real vibrations. iucr.org

The electronic structure, which dictates the chemical behavior of a molecule, is also a key output of DFT calculations. These calculations provide a detailed picture of how electrons are distributed within the this compound molecule.

Table 1: Representative Theoretical Vibrational Frequencies for Asparagine-related Structures This table is illustrative and compiles data from studies on asparagine and similar molecules to suggest expected vibrational modes for this compound. Specific values for this compound would require dedicated calculations.

| Vibrational Mode | Functional Group | Approximate Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretching | Amine/Amide | 3300-3500 | mdpi.com |

| O-H Stretching | Hydroxyl/Carboxyl | 3200-3700 | mdpi.compmf.unsa.ba |

| C-H Stretching | Aliphatic | 2800-3030 | mdpi.com |

| C=O Stretching | Carboxyl/Amide | 1670-1681 | mdpi.com |

| N-H Bending (Scissoring) | Amine/Amide | 1529-1650 | researchgate.netmdpi.com |

| C-N Stretching | Amine/Amide | 1200-1400 | researchgate.net |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the orbital that is most likely to accept electrons (electrophilic character).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. iucr.org A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity, making it a "soft" molecule. iucr.org Conversely, a larger HOMO-LUMO gap indicates greater stability and lower reactivity. iucr.org For amino acids like asparagine, the HOMO is often localized on regions with electronegative atoms like oxygen and nitrogen, while the LUMO may be found on electron-deficient sites such as the carboxylic carbon. mdpi.com This analysis helps to predict sites of electrophilic and nucleophilic attack. libretexts.org The movement of electrons from occupied to unoccupied orbitals upon electronic excitation describes the intramolecular charge transfer characteristics of the molecule.

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap This table presents hypothetical data based on typical values for amino acids to illustrate the concepts for this compound.

| Parameter | Description | Illustrative Value (eV) | Reference |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -10.9 | jksus.org |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.7 | jksus.org |

| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | 10.2 | jksus.org |

Building upon FMO analysis, a range of global and local reactivity descriptors can be calculated using DFT to quantify the chemical behavior of this compound. researchgate.net

Global reactivity descriptors are derived from the HOMO and LUMO energies and provide a general measure of the molecule's reactivity. nih.gov These include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2. nih.gov

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the electron cloud can be polarized. nih.gov

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as -(EHOMO + ELUMO) / 2. jksus.org

Electrophilicity Index (ω): Measures the energy stabilization when a system acquires an additional electronic charge from the environment. nih.gov

Nucleophilicity Index (N): A measure of the electron-donating capability of a molecule. nih.gov

Local reactivity descriptors , such as Fukui functions (f(r)) , identify the specific atoms or regions within a molecule that are most susceptible to electrophilic or nucleophilic attack. nih.govnih.gov The Fukui function helps to pinpoint the most reactive sites, complementing the broader picture provided by FMO analysis. mdpi.comresearchgate.net For example, it can distinguish which specific atom in a functional group is the most likely site of reaction. researchgate.net

Table 3: Key Global Reactivity Descriptors and Their Significance This table is illustrative, based on general principles of DFT-based reactivity descriptors.

| Descriptor | Formula | Significance | Reference |

|---|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation of electron cloud. | nih.gov |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Describes the ability to attract electrons. | jksus.org |

| Electrophilicity Index (ω) | μ²/2η (where μ = -χ) | Quantifies the electrophilic character of a molecule. | nih.gov |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates polarizability. | nih.gov |

Hydrogen bonds are critical for the structure and function of biomolecules, including peptides and proteins containing this compound. acs.org Computational methods can analyze both intramolecular and intermolecular hydrogen bonds, determining their strength and geometric properties. mdpi.comtandfonline.com The analysis of hydrogen bonding is essential for understanding how this compound might interact with other molecules, such as water or biological receptors. tandfonline.comnih.gov

The Molecular Electrostatic Potential (MEP) surface is another valuable tool derived from quantum chemical calculations. sciensage.info The MEP map illustrates the charge distribution around a molecule, with different colors representing regions of negative (electron-rich, attractive to electrophiles) and positive (electron-poor, attractive to nucleophiles) electrostatic potential. acs.org This provides a visual guide to the reactive sites of the molecule and helps in understanding non-covalent interactions, such as how this compound might dock into the active site of an enzyme. sciensage.inforesearchgate.net

Calculation of Global and Local Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity, Nucleophilicity)

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for static properties, molecular dynamics (MD) simulations are used to study the movement and conformational changes of molecules over time.

Molecular dynamics simulations can model the behavior of peptides and proteins containing this compound in a solvated environment, providing insights into their flexibility and stability. mdpi.comresearchgate.net By simulating the atomic motions over nanoseconds or even microseconds, MD can reveal the preferred conformations of a peptide and how the presence of the N-hydroxy group influences its folding and dynamics compared to a standard asparagine residue. pnas.orgacs.org

Elucidation of Enzyme-Ligand Binding Mechanisms and Reaction Pathways

Computational studies have been instrumental in unraveling the mechanisms by which this compound (Asn(OH)) interacts with enzymes. Research has shown that Asn(OH) can act as an unnatural substrate for peptidyl asparaginyl ligases (PALs), enzymes crucial for peptide macrocyclization. researchgate.net

Modeling of the hydrogen bond interactions between the S1 pocket of asparaginyl endopeptidases (AEPs) and the P1 amino acid of substrates has provided a structural basis for this interaction. researchgate.net These models indicate that the hydroxyl group of Asn(OH) plays a key role in its recognition and subsequent processing by these enzymes. The reaction pathway involves the cyclization of peptide substrates catalyzed by AEPs, followed by the potential for subsequent oxidation of the Asn(OH) residue to aspartic acid (Asp). researchgate.net This dual functionality highlights the versatility of this compound in peptide synthesis and modification.

Furthermore, computational analyses have shed light on the reaction mechanisms of related enzymes like L-asparaginases. These enzymes catalyze the hydrolysis of L-asparagine to L-aspartic acid and ammonia (B1221849). mdpi.comvanegaslab.org Theoretical studies, including quantum mechanics/molecular mechanics (QM/MM) methods, have been employed to investigate the catalytic mechanism, which often involves a double-displacement or "ping-pong" mechanism with the formation of a covalent acyl-enzyme intermediate. vanegaslab.orgacs.org While these studies primarily focus on L-asparagine, the insights gained are relevant for understanding how a modified substrate like this compound might be processed. For instance, in human asparaginase (B612624) type III (hASNaseIII), the reaction is initiated by a nucleophilic attack from a threonine residue, a process that could be influenced by the hydroxyl group in this compound. acs.org

Molecular Docking Investigations for Ligand-Receptor Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule when bound to a second. This method has been widely applied to study the interactions between ligands and their protein receptors. In the context of this compound and related compounds, docking studies have provided valuable insights into binding affinities and interaction patterns.

For example, molecular docking has been used to investigate the interaction of L-asparagine with L-asparaginase, revealing key residues involved in substrate binding and catalysis. nih.govnih.gov These studies often calculate binding energies to quantify the strength of the interaction. nih.gov Similar approaches have been applied to understand the binding of L-asparagine enantiomers to β-cyclodextrin, where calculated free binding energies helped to explain the stability of the resulting inclusion complexes. mdpi.com

While direct docking studies on this compound are less common in the reviewed literature, the principles and methodologies are directly applicable. Such studies could predict how the additional hydroxyl group influences binding to target receptors, such as matrix metalloproteinases (MMPs), where cyclic peptides containing Asn(OH) have shown inhibitory activity. researchgate.net The hydroxamic acid moiety of Asn(OH) is a key pharmacophore in these inhibitors, and docking could elucidate the specific interactions that contribute to their potency. researchgate.net

Predictive Modeling of Biochemical Behavior and Chemical Reactivity

Predictive modeling, often employing quantum mechanics and molecular dynamics simulations, allows for the investigation of the chemical reactivity and biochemical behavior of molecules like this compound. These models can predict reaction pathways, energy barriers, and the influence of the chemical environment on molecular stability.

Computational studies on the deamidation of asparagine residues, a common post-translational modification, have provided a framework for understanding the reactivity of the asparagine side chain. researchgate.netacs.org These reactions proceed through a cyclic succinimide (B58015) intermediate, and their rates are highly dependent on the local protein structure and sequence. plos.orgresearchgate.net The presence of a hydroxyl group in this compound is expected to significantly alter its reactivity profile compared to asparagine. Theoretical studies on asparagine-serine dipeptides have shown that the hydroxyl group of serine influences the deamidation and dehydration reaction pathways, proceeding through furanone and succinimide-type product ions. researchgate.netacs.org

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to compare the electrocatalytic activities of asparagine and glutamine, revealing that asparagine has higher electron-donating and -accepting powers. researchgate.net Similar DFT studies on this compound could provide quantitative predictions of its reactivity, such as its susceptibility to oxidation or its role as a nucleophile.

Predictive models are also used to understand the broader biochemical implications of amino acid modifications. For instance, quantitative structure-property relationship (QSPR) models have been developed to estimate the physical and chemical properties of amino acids based on topological indices. researchgate.net Such models could be extended to include unnatural amino acids like this compound to predict properties relevant to its behavior in biological systems.

Academic Applications and Emerging Research Paradigms

Design and Synthesis of Modified Peptides and Peptidomimetics

The incorporation of N-hydroxy-L-asparagine into peptides offers a powerful strategy to modulate their structure and function. This has profound implications for drug discovery and protein engineering.

Modulation of Peptide Conformation and β-Sheet Propensity

The substitution of backbone amides in peptides can significantly alter their conformational properties. rsc.org Unlike more common N-alkyl substitutions, introducing N-hydroxy groups can have unique effects on secondary structure. Research has shown that backbone N-hydroxylation is well-tolerated within the β-strand region of a β-hairpin model without causing an energetic penalty. rsc.org In fact, a di-N-hydroxylated version of a model peptide demonstrated an enhancement in β-hairpin stability. rsc.org This suggests that this compound can be a valuable tool for stabilizing β-sheet structures, which are implicated in many biological processes and diseases. rsc.orgnih.gov The stabilization of β-sheet secondary structures through such modifications is an attractive approach for creating mimics of larger proteins. nih.gov

Engineering for Enhanced Stability, Specificity, and Activity in Biological Systems

A key application of this compound is in the enzymatic synthesis of cyclic peptides, which often exhibit enhanced stability and biological activity compared to their linear counterparts. Peptidyl asparaginyl ligases (PALs) are enzymes that can cyclize peptides, but they often have strict substrate requirements. This compound has been identified as an effective unnatural substrate for PALs. researchgate.net This allows for the efficient synthesis of cyclic peptides that would otherwise be difficult to produce. researchgate.net

For instance, by using this compound-mediated cyclization, researchers have created potent inhibitors of matrix metalloproteinase 2 (MMP2), an enzyme involved in cancer metastasis. researchgate.net The hydroxamic acid moiety of this compound serves as a key pharmacophore in these inhibitors. researchgate.net The most potent cyclic peptide inhibitor developed through this method exhibited a Ki value of 2.8 ± 0.5 nM. researchgate.net

Furthermore, the this compound residue within a cyclized peptide can be readily oxidized to aspartic acid. researchgate.net This two-step process of cyclization followed by oxidation provides a strategic route to synthesize bioactive aspartate-containing cyclic peptides that are poor substrates for direct PAL-catalyzed cyclization. researchgate.net This approach has been successfully used to synthesize several bioactive peptides, including MCoTI-II, kB2, and SFTI. researchgate.net

| Peptide Inhibitor | Target | Ki Value (nM) |

| Cyclic Peptide 17 (reduced form) | MMP2 | 2.8 ± 0.5 |

This table showcases the inhibitory potency of a cyclic peptide synthesized using this compound mediated cyclization. researchgate.net

Development of Constrained Peptidomimetics for Structural and Functional Mimicry

Constraining the conformation of a peptide is a widely used strategy to enhance its biological activity and stability. researchgate.net this compound can be a valuable building block in the creation of such constrained peptidomimetics. rsc.org By influencing the peptide's secondary structure, as discussed in section 6.1.1, it helps to pre-organize the peptide into a bioactive conformation. rsc.orgnih.gov The ability to stabilize β-hairpin folds facilitates the design of molecules that can mimic the structure and function of larger proteins, a key goal in peptidomimetic research. rsc.orgnih.gov

Development of Biochemical Probes and Tools for Pathway Elucidation

The unique reactivity of the this compound residue makes it a useful component in the development of biochemical probes. Its ability to be selectively oxidized to aspartic acid provides a chemical handle that can be used to study biological pathways. researchgate.net For example, a peptide containing this compound could be introduced into a biological system, allowed to interact with its target, and then the this compound residue could be converted to aspartate to trap or identify interacting partners. This strategy offers a way to investigate the roles of specific asparagine or aspartate residues in protein-protein interactions or enzymatic reactions.

Investigation of Protein Structure-Function Relationships and Allosteric Modulation

Understanding the relationship between a protein's three-dimensional structure and its biological function is a central theme in biochemistry. researchgate.net The introduction of unnatural amino acids like this compound provides a powerful tool to probe these relationships. rsc.org By systematically replacing natural asparagine residues with this compound, researchers can investigate the role of specific hydrogen bonding interactions or the importance of the amide side chain in maintaining protein structure and function.

Allosteric modulation, where a molecule binds to a site on a protein other than the active site to alter its activity, is a key mechanism of biological regulation. nih.govmdpi.com The subtle structural changes induced by incorporating this compound can be used to explore allosteric networks within a protein. By observing how this modification affects protein dynamics and function, scientists can gain insights into the pathways of allosteric communication.

Bio-Inspired Catalysis and Materials Science Applications utilizing this compound Derivatives

The field of materials science is increasingly looking to biology for inspiration in the design of novel materials with unique properties. Amino acids and peptides are attractive building blocks for self-assembling materials due to their ability to form well-defined structures through hydrogen bonding and other non-covalent interactions. nih.gov The introduction of this compound derivatives into these systems could lead to materials with new functionalities. The hydroxamic acid group, for example, is known to chelate metal ions, which could be exploited to create novel catalysts or materials with specific electronic or magnetic properties.

In the realm of bio-inspired catalysis, enzymes serve as the ultimate models of efficiency and selectivity. wur.nl By incorporating this compound into synthetic peptides designed to mimic enzyme active sites, researchers can explore new catalytic mechanisms. The N-hydroxyamide group can participate in chemical reactions in ways that the standard amide group of asparagine cannot, potentially leading to the development of novel peptide-based catalysts for a range of chemical transformations.

Future Research Trajectories in this compound Chemistry and Biochemistry

The unique chemical properties and biological relevance of this compound present a compelling case for continued and expanded research. Future investigations are poised to delve deeper into its fundamental chemistry and biochemistry, with significant implications for medicine and biotechnology. Key areas of prospective research include the elucidation of its metabolic pathways, exploration of its therapeutic potential, understanding its role in the nervous system, and harnessing its properties for innovative drug design.

Elucidation of Underexplored Biosynthetic and Metabolic Pathways

While the biosynthesis of asparagine from aspartate is well-characterized, the specific enzymatic pathways leading to the formation of this compound remain a subject of ongoing investigation. wikipedia.org Future research will likely focus on identifying and characterizing the enzymes responsible for the hydroxylation of the amide nitrogen of L-asparagine. In some organisms, a non-heme, α-keto acid-dependent iron oxygenase has been identified to stereospecifically generate β-hydroxyasparagine, a different but related unnatural amino acid. acs.org Similar enzymatic pathways may be involved in the synthesis of this compound. FzmM, an enzyme that catalyzes the oxidation of L-aspartic acid to N-hydroxy-L-aspartic acid, has been identified, and its hydroxylated product serves as a substrate for another enzyme, FzmL, to produce nitrite. nih.gov

The catabolism of this compound is another area ripe for exploration. The metabolic fate of this compound is largely unknown. Research is needed to determine whether it is degraded by specific asparaginases or other amidohydrolases, and to identify the resulting metabolic products. nih.govresearchgate.net Understanding these pathways is crucial for comprehending its physiological roles and its potential as a biomarker or therapeutic agent. For instance, while mammalian cells generally lack the ability to catabolize asparagine to aspartate, introducing asparaginase (B612624) activity can alter cellular metabolism, a finding that could have implications for cancer therapy. nih.gov

This compound as a Potential Therapeutic Agent

The structural similarity of this compound to L-asparagine suggests its potential as a therapeutic agent, particularly in the context of diseases where asparagine metabolism is critical, such as certain types of cancer. azolifesciences.com L-asparaginase is a cornerstone of treatment for acute lymphoblastic leukemia, working by depleting circulating L-asparagine. spandidos-publications.comnih.gov this compound or its derivatives could act as inhibitors or alternative substrates for asparagine synthetase or asparaginase, thereby modulating asparagine levels. amerigoscientific.comresearchgate.net

Recent studies have demonstrated that Nγ-hydroxyasparagine can be incorporated into cyclic peptides to create potent inhibitors of matrix metalloproteinase 2 (MMP2), an enzyme implicated in cancer metastasis. researchgate.net This highlights the potential of using this compound as a building block in the synthesis of novel therapeutic peptides. researchgate.net The hydroxamate group, a key feature of this compound, is a known pharmacophore in many enzyme inhibitors, suggesting a broad scope for its application in drug development. nih.gov

Investigating the Role in Neurobiology and Neurological Disorders

The role of amino acids and their derivatives in the central nervous system is a burgeoning field of research. L-aspartate, the metabolic precursor to L-asparagine, is an excitatory neurotransmitter. mdpi.comnih.gov Given this connection, investigating the potential neurobiological activity of this compound is a logical next step. While the direct effects of this compound on neuronal function are yet to be determined, the presence of asparagine and its metabolic enzymes in the brain suggests a potential role. mdpi.com For example, deficiencies in asparagine synthetase have been linked to brain abnormalities and cognitive impairments. mdpi.com

Furthermore, L-erythro-β-hydroxyasparagine, a stereoisomer of β-hydroxyasparagine, has been identified as a potent inhibitor of serine racemase, an enzyme that produces the neuromodulator D-serine. nih.gov This finding opens the door to exploring whether this compound or its metabolites have similar effects on enzymes involved in neurotransmitter metabolism, which could have implications for neurological disorders such as schizophrenia and epilepsy. nih.gov

Applications in Drug Design and Discovery

The unique chemical features of this compound make it an attractive scaffold for drug design and discovery. Its ability to be incorporated into peptides using peptide ligases expands the chemical space for creating novel therapeutic cyclic peptides. researchgate.net This "substrate engineering" strategy allows for the synthesis of bioactive peptides that are otherwise difficult to produce. researchgate.net

Future research will likely focus on developing synthetic methodologies to create a diverse library of this compound derivatives. These derivatives can then be screened for a wide range of biological activities, including as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents. The development of conformationally restricted analogs, such as those based on a hydroxy-L-proline scaffold, has proven successful in generating high-affinity ligands for amino acid transporters and could be applied to this compound. biorxiv.org The exploration of such derivatives could lead to the discovery of new lead compounds for a variety of diseases.

Q & A

What are the established synthetic routes for N-Hydroxy-L-asparagine, and how can researchers optimize yield and purity?

Level: Basic

Answer:

Synthesis typically involves hydroxylation of L-asparagine or coupling reactions between hydroxylamine derivatives and activated aspartic acid intermediates. Key steps include:

- Protection/deprotection strategies for reactive amino and carboxyl groups to prevent side reactions.

- Use of coupling agents like EDC/HOBT for amide bond formation under inert conditions .

- Purification via reverse-phase HPLC or ion-exchange chromatography, validated using NMR (¹H/¹³C) and mass spectrometry to confirm structure and purity .

- Yield optimization through controlled pH (6.5–7.5) and temperature (4–25°C) to minimize hydrolysis .

Methodological Tip: Follow NIH guidelines for reporting reaction conditions (e.g., solvent ratios, catalyst loading) to ensure reproducibility .

Which analytical techniques are most reliable for characterizing this compound, and how are discrepancies in spectral data resolved?

Level: Basic

Answer:

- Primary techniques: High-resolution mass spectrometry (HRMS) for molecular weight confirmation, 2D NMR (COSY, HSQC) for stereochemical analysis, and FTIR for functional group identification .

- Validation: Cross-reference data with NIST Chemistry WebBook entries for analogous compounds (e.g., L-asparagine derivatives) to identify outliers .

- Discrepancy resolution: Repeat experiments under standardized conditions (e.g., deuterated solvent purity, calibrated instruments) and apply multivariate analysis to isolate experimental vs. instrumental errors .

What is the known biochemical role of this compound, and how can its interactions be studied in vitro?

Level: Basic

Answer:

this compound is implicated in hydroxylation pathways and metalloenzyme cofactor interactions. To study its function:

- Use radiolabeled isotopes (e.g., ¹⁴C) in tracer assays to track incorporation into proteins or metabolic intermediates.

- Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with enzymes like asparagine hydroxylases .

- Validate findings via knock-out cell models or competitive inhibition assays .

How should researchers address contradictions in reported thermodynamic data (e.g., ΔrG°, ΔrH°) for this compound?

Level: Advanced

Answer:

- Data reconciliation: Compare experimental conditions (e.g., buffer ionic strength, temperature) across studies. Use computational tools like Gaussian or ORCA to calculate theoretical ΔrG° and ΔrH° values, cross-referencing with NIST datasets .

- Error source analysis: Quantify uncertainties from calorimetry (e.g., baseline drift in ITC) or equilibrium assumptions in indirect methods .

- Collaborative validation: Reproduce conflicting experiments in triplicate, adhering to NIH preclinical reporting standards to isolate procedural variables .

What experimental designs are recommended to assess the stability of this compound under varying pH and temperature conditions?

Level: Advanced

Answer:

- Forced degradation studies: Expose the compound to pH extremes (1–13) and temperatures (40–80°C), monitoring decomposition via LC-MS at timed intervals .

- Kinetic modeling: Apply Arrhenius equations to predict shelf-life at standard storage conditions (4°C, pH 7.0) .

- Light sensitivity: Use amber vials and UV-Vis spectroscopy to quantify photodegradation products under controlled illumination .

How can computational modeling enhance the study of this compound’s reactivity and conformation?

Level: Advanced

Answer:

- Density Functional Theory (DFT): Optimize molecular geometry and calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD): Simulate solvation effects in aqueous vs. lipid environments to study membrane permeability or protein docking .

- Validation: Compare computational results with crystallographic data (if available) or experimental spectroscopic shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.